molecular formula C22H20N4O4S2 B325015 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B325015
M. Wt: 468.6 g/mol
InChI Key: AEZZHRYGDLSOFW-UHFFFAOYSA-N
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Description

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to bind effectively to the active sites of enzymes.

Comparison with Similar Compounds

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C22H20N4O4S2/c1-2-21-24-25-22(31-21)26-32(28,29)19-11-8-17(9-12-19)23-20(27)14-30-18-10-7-15-5-3-4-6-16(15)13-18/h3-13H,2,14H2,1H3,(H,23,27)(H,25,26)

InChI Key

AEZZHRYGDLSOFW-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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